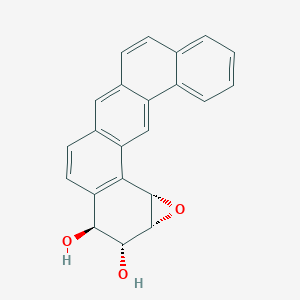
DB(aj)A-DE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DB(aj)A-DE is a synthetic compound that has recently gained attention in the scientific community due to its potential use in various research applications. This compound is a derivative of dibenz[a,j]acridine (DB(aj)A), a polycyclic aromatic hydrocarbon (PAH) that is commonly found in cigarette smoke and other environmental pollutants. DB(aj)A-DE has been synthesized to investigate its potential as a tool for studying the effects of DB(aj)A on biological systems.
Mécanisme D'action
The mechanism of action of DB(aj)A-DE is not fully understood, but it is believed to involve the formation of reactive intermediates that can bind to DNA and cause damage. DB(aj)A-DE may also interfere with cellular signaling pathways and induce oxidative stress, leading to cellular damage and apoptosis.
Effets Biochimiques Et Physiologiques
DB(aj)A-DE has been shown to induce DNA damage and inhibit DNA repair mechanisms in vitro. In addition, this compound has been shown to induce oxidative stress and apoptosis in various cell lines. DB(aj)A-DE may also have effects on cellular signaling pathways and gene expression, although further research is needed to fully understand these effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DB(aj)A-DE in lab experiments is that it can be used to study the effects of DB(aj)A without the need for exposure to environmental pollutants or cigarette smoke. This allows for more controlled experiments and reduces the risk of confounding factors. However, one limitation of using DB(aj)A-DE is that it may not fully replicate the effects of DB(aj)A in vivo, as the metabolism and distribution of the compound may differ in living organisms.
Orientations Futures
There are several potential future directions for research on DB(aj)A-DE, including:
1. Investigation of the effects of DB(aj)A-DE on different cell types and tissues to identify potential targets for cancer prevention and treatment.
2. Development of new synthesis methods for DB(aj)A-DE to improve yields and purity.
3. Investigation of the pharmacokinetics and metabolism of DB(aj)A-DE in vivo to better understand its potential as a research tool.
4. Development of new derivatives of DB(aj)A-DE with improved properties for specific research applications.
5. Investigation of the effects of DB(aj)A-DE on epigenetic modifications and gene expression to identify potential mechanisms of action.
Conclusion:
DB(aj)A-DE is a synthetic compound that has potential as a research tool for investigating the effects of DB(aj)A on biological systems. This compound can be used to study the mechanism of action of DB(aj)A, the biochemical and physiological effects of this compound, and potential targets for cancer prevention and treatment. Further research is needed to fully understand the effects of DB(aj)A-DE and to identify new directions for research on this compound.
Méthodes De Synthèse
DB(aj)A-DE is synthesized through a multi-step process that involves the conversion of DB(aj)A into a reactive intermediate, which is then reacted with a nucleophile to form the final product. The synthesis of DB(aj)A-DE is a challenging process that requires careful control of reaction conditions to achieve high yields and purity.
Applications De Recherche Scientifique
DB(aj)A-DE has several potential research applications, including the study of the mechanism of action of DB(aj)A and the investigation of the biochemical and physiological effects of this compound on biological systems. DB(aj)A is a known carcinogen and mutagen, and its effects on DNA damage and repair have been extensively studied. DB(aj)A-DE can be used to investigate the specific mechanisms by which DB(aj)A causes DNA damage and to identify potential targets for cancer prevention and treatment.
Propriétés
Numéro CAS |
119181-08-7 |
|---|---|
Nom du produit |
DB(aj)A-DE |
Formule moléculaire |
C22H16O3 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(18S,19R,20R,22S)-21-oxahexacyclo[12.9.0.03,12.04,9.017,23.020,22]tricosa-1(14),2,4,6,8,10,12,15,17(23)-nonaene-18,19-diol |
InChI |
InChI=1S/C22H16O3/c23-19-15-8-7-13-9-12-6-5-11-3-1-2-4-14(11)16(12)10-17(13)18(15)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21-,22+/m0/s1 |
Clé InChI |
ICNAMIKDCKTULS-LNRXMEIDSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)[C@@H]([C@H]([C@@H]6[C@H]5O6)O)O |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)C(C(C6C5O6)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=C(C=C4)C(C(C6C5O6)O)O |
Autres numéros CAS |
121209-33-4 |
Synonymes |
anti-dibenz(a,j)anthracene-3,4-diol-1,2-epoxide DB(a,j)A-diol-epoxide DB(aj)A-DE dibenz(a,j)anthracene-3,4-diol-1,2-epoxide dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aalpha,2alpha,3beta,13calpha)-(+-)-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aalpha,2alpha,3beta,13calpha)-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aalpha,2beta,3alpha,13calpha)-(+-)-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aalpha,2beta,3alpha,13calpha)-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aR-(1aalpha,2alpha,3beta,13calpha))-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aR-(1aalpha,2beta,3alpha,13calpha))-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aS-(1aalpha,2alpha,3beta,13calpha))-isomer dibenz(a,j)anthracene-3,4-diol-1,2-epoxide, (1aS-(1aalpha,2beta,3alpha,13calpha))-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isoxazolo[5,4-c]pyridin-3-amine](/img/structure/B46305.png)




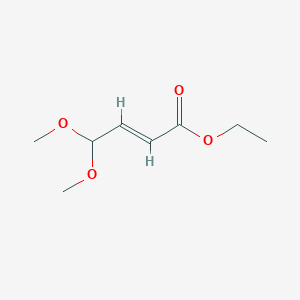
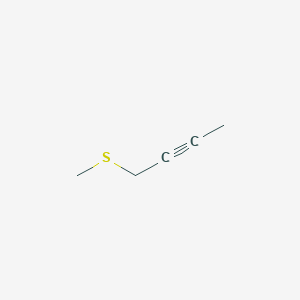
![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)

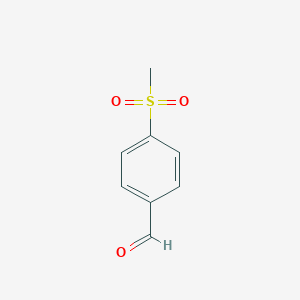

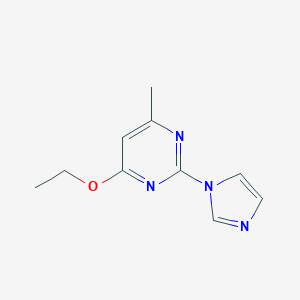

![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)